molecular formula C19H16Cl2N2O2 B1261396 Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

Cat. No.: B1261396
M. Wt: 375.2 g/mol
InChI Key: AKNGOJVQCIPRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate is an alpha-amino acid ester that is methyl alaninate substituted by a 2-(2,6-dichlorophenyl)quinolin-6-yl group at position 3. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a primary amino compound and a non-proteinogenic amino acid derivative.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

methyl 2-amino-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate

InChI

InChI=1S/C19H16Cl2N2O2/c1-25-19(24)15(22)10-11-5-7-16-12(9-11)6-8-17(23-16)18-13(20)3-2-4-14(18)21/h2-9,15H,10,22H2,1H3

InChI Key

AKNGOJVQCIPRMH-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.15 g of methyl 2-[(tert-butoxycarbonyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 6 are solubilized in CH2Cl2 (50 ml). TFA (50 ml) is added at 0° C., and the mixture is stirred at RT for 6 h. After evaporation of the solvent, the residue is triturated in diethyl ether and cooled at 5° C. The solid product 33 is obtained by filtration.
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 2
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 3
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 4
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Reactant of Route 6
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate

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